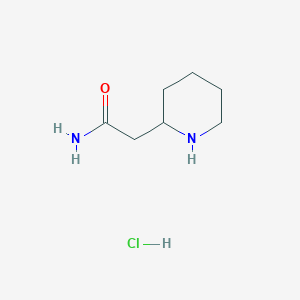

2-(2-Piperidinyl)acetamide hydrochloride

Description

Contextualizing the Piperidine (B6355638) Acetamide (B32628) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry. designer-drug.commyexperiment.org Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and the capacity to form key interactions with biological targets. google.com When combined with an acetamide group, the resulting piperidine acetamide scaffold offers a versatile platform for the development of a wide range of therapeutic agents.

Piperidine derivatives are integral to the development of a vast array of drugs, spanning over twenty therapeutic classes. designer-drug.commyexperiment.org These include anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. designer-drug.com The significance of the piperidine moiety lies in its synthetic accessibility and its capacity to be functionalized in various ways, allowing for the fine-tuning of a molecule's pharmacological profile. myexperiment.orgbiosynth.com This structural versatility enables medicinal chemists to optimize drug candidates for enhanced efficacy, selectivity, and pharmacokinetic properties. biosynth.com The incorporation of a piperidine ring can improve a compound's ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS). designer-drug.com

Nomenclature and Structural Context of 2-(2-Piperidinyl)acetamide Hydrochloride

This compound is the hydrochloride salt of 2-(2-piperidinyl)acetamide. The systematic name indicates an acetamide group where the carbon atom adjacent to the carbonyl group is attached to the second position of a piperidine ring. The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the piperidine ring with hydrochloric acid.

This compound is a key intermediate in the synthesis of the well-known central nervous system stimulant, methylphenidate, which is marketed under trade names such as Ritalin. myexperiment.orggoogle.commedscape.comwikipedia.org Specifically, 2-phenyl-2-(2-piperidyl)acetamide is a direct precursor in several synthetic routes to methylphenidate. designer-drug.comgoogle.comgoogle.com The synthesis of methylphenidate often involves the resolution of stereoisomers of this piperidyl acetamide intermediate to obtain the desired threo-diastereomer, which is the more pharmacologically active form. designer-drug.comgoogle.com

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| IUPAC Name | 2-(piperidin-2-yl)acetamide;hydrochloride |

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| CAS Number | 118950-81-5 |

| PubChem CID | 69539364 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWDMCVUWPXFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(2-Piperidinyl)acetamide Hydrochloride

The synthesis of 2-(2-Piperidinyl)acetamide and its hydrochloride salt can be achieved through several strategic routes, leveraging different starting materials and reaction types to construct the core piperidine (B6355638) structure.

Synthesis from Phenylacetic Acid and 2-Piperidinone

Catalytic Hydrogenation of Pyridine-Containing Precursors

A more established and widely utilized method for synthesizing piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors. This approach is advantageous as it directly converts the aromatic pyridine ring into the saturated piperidine ring. The hydrogenation of nitrogen-containing heterocyclic compounds has been investigated with various catalysts, including palladium, platinum, nickel, and rhodium.

The reduction of a pyridine-containing precursor like α-phenyl-α-pyridyl-2-acetamide is a direct route to the desired piperidine structure. While platinum oxide (PtO₂) is a documented catalyst for this type of transformation, palladium on carbon (Pd/C) is also a common and effective catalyst for the hydrogenation of carbon-carbon double bonds and aromatic systems. researchgate.net The reaction involves treating the pyridine precursor with hydrogen gas in the presence of the Pd/C catalyst. The palladium surface facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring, leading to its saturation. This process typically yields a mixture of stereoisomers, such as the erythro and threo forms of α-phenyl-α-piperidyl-(2)-acetamide.

The conditions under which catalytic hydrogenation is performed significantly impact the reaction's efficiency and selectivity. The use of an acidic medium, such as acetic acid or the addition of a strong Brønsted acid like hydrochloric acid, is crucial. acs.org The acid protonates the pyridine nitrogen, which can enhance the rate of hydrogenation and help prevent catalyst poisoning. Furthermore, acidic additives can form a salt with the resulting amine product, which may decrease the likelihood of side reactions. acs.org

Temperature control is also vital. Many hydrogenation reactions of pyridine derivatives can be carried out at room temperature, which helps to minimize side reactions and degradation of the product. The reaction is typically pressurized with hydrogen gas to ensure a sufficient concentration for the reaction to proceed efficiently.

Interactive Data Table: Catalytic Hydrogenation Conditions

| Parameter | Condition | Rationale |

| Precursor | α-Phenyl-α-pyridyl-2-acetamide | Contains the necessary pyridine ring and acetamide (B32628) side chain. |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) | Efficiently facilitates the addition of hydrogen to the pyridine ring. |

| Solvent | Acetic Acid or Methanol with HCl | Provides an acidic medium to activate the pyridine ring and solubilize reactants. acs.org |

| Hydrogen Pressure | Typically 50-70 bar | Ensures sufficient hydrogen concentration for the reaction. |

| Temperature | Room Temperature | Minimizes side reactions and product degradation. |

One-Pot Synthesis Approaches

One-pot synthesis offers an efficient methodology by integrating multiple reaction steps—such as amide activation, reduction, and intramolecular substitution—into a single procedure without isolating intermediates. This approach is valued for its mild reaction conditions and avoidance of metal catalysts in certain routes. For piperidine synthesis, a one-pot route can be designed starting from halogenated amides. The process involves activating the amide, reducing a nitrile ion, and then an intramolecular nucleophilic substitution to form the piperidine ring. This strategy enhances convenience and can lead to good yields of N-substituted and C-substituted piperidines.

Stereoselective Synthesis and Isomer Separation

The synthesis of 2-(2-Piperidinyl)acetamide results in a compound with multiple chiral centers, leading to the formation of different stereoisomers (diastereomers and enantiomers). The control of stereochemistry is critical, and thus, methods for stereoselective synthesis and the separation of isomers are essential.

Stereoselective synthesis aims to produce a single diastereomer or enantiomer preferentially. nih.gov This can be achieved by using chiral auxiliaries, which control the direction of reagent attack. nih.govresearchgate.net For instance, an η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary in a double reductive amination sequence to produce 2-substituted piperidines with complete control over the stereoselectivity, yielding a single diastereomeric product. nih.govrsc.org Another approach involves the diastereoselective synthesis of densely substituted pyrrolidines using 1,3-dipolar cycloadditions, a strategy that can be adapted for piperidine synthesis. researchgate.net

When a synthetic method produces a mixture of stereoisomers, separation is necessary to isolate the desired compound. A common and effective method for separating enantiomers is chiral resolution. wikipedia.org This process involves converting the racemic mixture into a pair of diastereomeric salts by reacting it with a chiral resolving agent. wikipedia.org Due to their different physical properties, these diastereomeric salts can be separated by techniques like fractional crystallization. wikipedia.org

For piperidyl acetamide stereoisomers, a chiral resolving agent such as dibenzoyl-D-tartaric acid can be used. This agent preferentially forms a less soluble salt with one of the stereoisomers, allowing it to crystallize from the solution. After separation, the crystallized salt is treated with a base to neutralize the acid, yielding the pure stereoisomer of the piperidyl acetamide. This technique allows for the effective separation of isomers like the d-threo and l-threo stereoisomers. The enantiomeric purity can be evaluated using techniques like NMR spectroscopy in the presence of a chiral resolving agent, which induces separation of signals for the different enantiomers. ukim.mk Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful method to separate isomers. nih.gov

Interactive Data Table: Isomer Separation via Chiral Resolution

| Step | Procedure | Purpose |

| 1. Salt Formation | React the mixture of stereoisomers with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in a suitable solvent (e.g., isopropanol). | To form a mixture of diastereomeric salts with different solubilities. wikipedia.org |

| 2. Fractional Crystallization | The less soluble diastereomeric salt precipitates out of the solution. | To physically separate one of the diastereomeric salts from the mixture. |

| 3. Isolation | The precipitated crystals are filtered and washed. | To obtain the pure diastereomeric salt. |

| 4. Liberation of Free Base | The isolated salt is treated with an aqueous base (e.g., NaOH). | To remove the chiral resolving agent and isolate the single, pure stereoisomer. |

Hybrid Synthetic-Strategic Methods for Threo Isomer Isolation

The isolation of the threo isomer of 2-(2-Piperidinyl)acetamide derivatives is a critical step in the synthesis of pharmacologically active molecules where specific stereochemistry is required. A key challenge lies in controlling the diastereoselectivity of the reaction or in efficiently separating the desired isomer from a mixture.

One effective strategy involves the epimerization of a mixture of erythro and threo isomers to enrich the threo form. This can be achieved by treating the diastereomeric mixture with a base. For instance, a racemic mixture of erythro/threo-2-phenyl-2-(piperidin-2-yl)acetamide can be treated with aqueous sodium hydroxide (B78521). This process leads to a diastereomeric excess of the threo isomer, which can then be isolated. google.com The use of potassium tert-butoxide in toluene (B28343) has also been reported for this epimerization. googleapis.com

Another approach to enhance the yield of the threo isomer is through phase-transfer catalysis. The epimerization of 2-phenyl-2-(piperidin-2-yl)acetamide from the erythro to the threo configuration can be efficiently carried out using aqueous potassium hydroxide in the presence of a phase-transfer catalyst such as Aliquot-336. This method offers an advantage over the use of hazardous reagents like potassium tert-butoxide and can significantly reduce reaction times compared to using aqueous KOH alone. ijcps.org

Furthermore, classical resolution techniques can be employed to selectively isolate the desired enantiomer of the threo isomer. After enrichment of the threo diastereomer, a chiral resolving agent, such as a tartaric acid derivative, can be used to preferentially crystallize one enantiomer. google.comgoogle.com

| Method | Reagents | Key Outcome | Reference |

| Base-induced Epimerization | Aqueous Sodium Hydroxide | Enrichment of the threo isomer from an erythro/threo mixture. | google.com |

| Base-induced Epimerization | Potassium tert-butoxide in Toluene | Conversion of the erythro to the threo isomer. | googleapis.com |

| Phase-Transfer Catalysis | Aqueous Potassium Hydroxide, Aliquot-336 | Efficient epimerization of the erythro to the threo isomer. | ijcps.org |

| Classical Resolution | Chiral Resolving Agent (e.g., Tartaric Acid derivative) | Isolation of a specific enantiomer of the threo isomer. | google.comgoogle.com |

Alkaline Hydrolysis for Selective Isomer Hydrolysis

While direct selective hydrolysis of one acetamide isomer over another is not extensively documented for this specific scaffold, alkaline conditions are instrumental in the selective transformation of isomers. As mentioned previously, treatment of a mixture of erythro and threo isomers of 2-phenyl-2-(piperidin-2-yl)acetamide with a 20% aqueous sodium hydroxide solution at elevated temperatures results in a mixture containing a diastereomeric excess of approximately 85% of the threo isomer. google.com This process is not a selective hydrolysis of the amide, but rather a selective epimerization under alkaline conditions, which is a key step in isolating the desired threo isomer. This demonstrates the utility of alkaline conditions to effect stereochemical transformations in this class of compounds.

Achievement of Enantiomeric Excess without Chromatography

Achieving high enantiomeric excess without resorting to chromatographic methods is a significant goal in process chemistry for reasons of cost and efficiency. For 2-(2-Piperidinyl)acetamide derivatives, classical resolution via diastereomeric salt formation is a well-established method.

This technique involves reacting a racemic mixture of the desired diastereomer (e.g., d,l-threo-piperidyl acetamide) with a chiral acid resolving agent in a suitable organic solvent. The choice of resolving agent is crucial for preferential crystallization. For example, dibenzoyl-D-tartaric acid can be used to selectively precipitate the salt of the d-threo enantiomer, leaving the l-threo enantiomer in the mother liquor. google.comgoogle.com Conversely, resolving agents like (-)-dibenzoyl-L-tartaric acid can be used to preferentially crystallize the l-threo stereoisomer. google.com

After filtration of the diastereomeric salt, the desired enantiomer of the piperidyl acetamide can be liberated by treatment with an aqueous base. googleapis.comgoogle.com This method allows for the isolation of enantiomerically pure or enriched products on a large scale without the need for chiral chromatography.

| Resolving Agent | Target Enantiomer | Key Step | Reference |

| Dibenzoyl-D-tartaric acid | d-threo | Preferential crystallization of the diastereomeric salt. | google.comgoogle.com |

| (-)-Dibenzoyl-L-tartaric acid | l-threo | Preferential crystallization of the diastereomeric salt. | google.com |

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 2-(2-Piperidinyl)acetamide is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Various synthetic methodologies are employed to modify the piperidine ring, the acetamide moiety, and to introduce diverse substituents.

Synthesis of Piperidine Acetamide Derivatives with Modified Substituents

The modification of substituents on the piperidine ring and the acetamide nitrogen is a common strategy to generate novel analogues.

A variety of N-substituted piperidine derivatives can be synthesized through different chemical transformations. For instance, N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been prepared. researchgate.net The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, showcasing modifications at the nitrogen and at the 4-position of the piperidine ring. nih.gov

Furthermore, a systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, which can then be converted to their corresponding N-acetamide derivatives, providing a library of 3D-diverse fragments. rsc.org The synthesis of aryl acetamide triazolopyridazines with various substitutions on an aryl "tail" group, which is attached to a piperazine (B1678402) linker that can be conceptually analogous to a substituted piperidine, highlights the extensive SAR that can be explored. nih.gov

Chloroacetylation and Reaction with Substituted Piperazines

Chloroacetylation is a versatile chemical transformation for the introduction of a reactive handle that can be further functionalized. The reaction of piperazine with chloroacetyl chloride affords 1,4-bis(chloroacetyl)piperazine, a key intermediate for the synthesis of more complex molecules. nih.gov

This bis-electrophilic intermediate can then be reacted with various nucleophiles to generate a library of derivatives. For example, reaction with substituted phenols followed by further transformations can lead to piperazine-based bis(thiazole) derivatives. nih.gov Similarly, 2-chloro-N-arylacetamides can serve as precursors for the synthesis of a variety of heterocyclic systems. acs.org The synthesis of piperidine (piperazine)-amide substituted derivatives has been explored for the development of multi-target antipsychotics, demonstrating the utility of this synthetic approach in medicinal chemistry. nih.gov

Amidation and Amination Using Coupling Reagents

The formation of the amide bond is a cornerstone of medicinal chemistry, and a plethora of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions. The synthesis of piperidine acetamide derivatives and their analogues frequently employs these reagents to couple a carboxylic acid with a piperidine-containing amine or vice-versa.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). acgpubs.org Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are also widely used due to their high efficiency and ability to suppress racemization. peptide.combachem.comglobalresearchonline.netnih.gov

The choice of coupling reagent can be critical, especially for sterically hindered substrates or when racemization is a concern. For instance, HATU is often preferred for rapid coupling protocols. peptide.com Ynamides have also been explored as racemization-free coupling reagents for peptide and amide synthesis. acs.org These reagents provide a versatile toolbox for the synthesis of a wide array of piperidine acetamide derivatives.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | EDC | Commonly used, often with additives like HOBt or DMAP. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, minimal racemization. |

| Aminium/Uronium Salts | HBTU, HATU | Rapid coupling rates, effective for sterically hindered couplings. |

| Ynamides | MYTsA, MYMsA | Racemization-free amide bond formation. |

Structure Activity Relationship Sar Studies of 2 2 Piperidinyl Acetamide Hydrochloride and Analogues

Influence of Piperidine (B6355638) Ring Stereochemistry on Biological Activity and Potency

The spatial arrangement of atoms, or stereochemistry, within the piperidine ring is a critical determinant of a molecule's ability to interact with its biological target. The orientation of the acetamide (B32628) group relative to other substituents on the piperidine ring can lead to significant differences in pharmacological activity.

The distinction between cis and trans isomers can dictate the compound's potency and its selectivity for different receptor subtypes. Compared to trans isomers, the cis isomers of certain phenytoin-like Schiff bases demonstrated higher potency in suppressing seizure spread in preclinical models researchgate.net. While not piperidinyl acetamides, these findings highlight the general principle that cis-trans geometry is a key factor in pharmacological differentiation. The relative stabilities of cis and trans isomers can also be influenced by the nature of the substituent on the nitrogen atom of the heterocyclic ring nih.gov. Generally, the isomerization from a cis to a trans configuration is a more efficient and favored process mdpi.com.

Most bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. The introduction of chiral centers in a piperidine ring can enhance biological activities and selectivity researchgate.net.

In the case of the diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the four existing stereoisomers show distinct pharmacological profiles nih.gov. The individual activities were assessed in various binding and functional assays, revealing significant differences in their affinity and selectivity for opioid receptors.

For example, the (2R,3R,4S) and (2R,3S,4R) isomers displayed the highest affinity and selectivity for the µ-opioid receptor. In contrast, evaluation on the mouse vas deferens preparation showed a potency order of (2S,3R,4S) > (2R,3R,4S) > (2R,3S,4R) > (2S,3S,4R). The (2S,3R,4S) isomer was found to be one of the most potent opiates known, with its effects mediated largely by the µ-receptor, while the other isomers showed mixed effects or even antagonistic properties nih.gov. This underscores the principle that a specific enantiomer is often responsible for the desired therapeutic effect.

| Isomer Configuration | µ-Receptor Affinity | Potency (Mouse Vas Deferens) | Primary Activity Profile |

|---|---|---|---|

| (2S,3R,4S) - 1a | High | Highest (femtomolar range) | µ-agonist |

| (2R,3R,4S) - 1b | Highest | High | Mixed δ/κ-agonist |

| (2R,3S,4R) - 1c | Highest | Moderate | Mixed δ/κ-agonist |

| (2S,3S,4R) - 1d | Lower | Lowest | Weak µ-antagonist |

Data sourced from a study on enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides nih.gov.

Impact of Substituents on Piperidine and Acetamide Moieties

Modifying the core structure by adding or changing chemical groups (substituents) on the piperidine and acetamide portions is a fundamental strategy in drug design. These changes can alter the compound's size, shape, charge distribution, and basicity, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

The introduction of a phenyl group to the piperidine moiety can significantly influence biological activity. In a series of N-(1-Arylalkyl-piperidin-4-yl) carboxamides, a benzyl moiety (a phenyl group attached via a methylene bridge) at the N-1 position of the piperidine ring was found to be optimal for favorable interactions with D(4.2) and 5-HT(2A) receptors nih.gov. Bulky substituents like a phenyl group can also sterically affect the relative stability of isomers nih.gov.

The basicity of the piperidine nitrogen is a key physicochemical property that affects receptor interaction and pharmacokinetic characteristics like solubility and cell membrane permeability. The pKa value, a measure of basicity, is influenced by the electronic effects of substituents. While the basicity of the nitrogen atom in 1-azaspiro[3.3]heptane was found to be nearly identical to that of piperidine, substitutions on the ring can alter this property researchgate.net. Bridged piperidines, for example, can exhibit greater aqueous solubility due to increased basicity nih.gov.

The acetamide moiety is a core structure in many pharmaceuticals and serves as a versatile scaffold for chemical modification researchgate.net. Alterations to this part of the molecule can modulate polarity, which in turn affects solubility and the ability to cross biological membranes. In one study, acetamide derivatives showed improved potency over their urea counterparts, highlighting the importance of this functional group nih.gov. The chemical reactivity of N-aryl 2-chloroacetamides, where the chlorine atom can be easily replaced by various nucleophiles, provides a synthetic route to a wide range of analogues with diverse properties researchgate.net. These modifications can lead to compounds with a broad spectrum of biological activities.

Replacing or substituting the phenyl group with other aryl or heteroaryl systems is a common strategy to explore new binding interactions and improve pharmacological profiles. The nature of these aromatic rings can have a profound impact on receptor affinity and selectivity.

SAR studies on 2-substituted N-piperidinyl indoles revealed that substitution on the indole moiety affects intrinsic activity and opioid receptor selectivity nih.gov. For instance, introducing a 2-hydroxymethylindole group resulted in subnanomolar affinity at the NOP receptor and significant selectivity over the MOP receptor. In another series, a preference for electron-rich aromatics was observed, as electron-deficient cyano, pyridyl, and pyrimidyl analogues were found to be inactive dndi.org. The introduction of various functional groups, whether electron-donating or electron-withdrawing, can be well-tolerated and used to fine-tune the electronic properties and NLO response of the final compound mdpi.com.

In the development of gonadotropin-releasing hormone (GnRH) antagonists, substitutions on a piperidine ring fused to a quinolone system showed that binding potency was tolerant of a small group at the 6-position of the piperidine. Furthermore, adding a trifluoromethyl group at this position reduced the clearance rate and increased oral bioavailability mssm.edu. This demonstrates how specific aryl and substituent choices can directly impact both potency and pharmacokinetic outcomes.

| Compound Type | Substituent | NOP Receptor Affinity (Ki, nM) | MOP Receptor Affinity (Ki, nM) | Selectivity (NOP vs. MOP) |

|---|---|---|---|---|

| 2-Substituted N-piperidinyl indole | 2-Hydroxymethyl | 0.5 - 4 | Significantly higher than 3-substituted analog | ~18-fold for NOP |

| 3-Substituted N-piperidinyl indole | 3-Hydroxymethyl | Generally lower NOP affinity | Lower MOP affinity | Lower Selectivity |

| 2-Substituted N-piperidinyl indole | 2-(N-pyrrolidinyl)methyl | High | High | Variable |

Data conceptualized from findings on 2-substituted N-piperidinyl indoles nih.gov.

Linker Length Variations and Their Impact

The structure-activity relationship (SAR) of ligands derived from the piperidinyl acetamide scaffold is significantly influenced by the length and nature of the linker, particularly the N-alkyl substitutions on the terminal acetamide. Research on analogous heterocyclic structures, such as pyrazolopyrimidines, has demonstrated that the acetamide position is notably tolerant to N-alkyl substitution, with compounds featuring alkyl chains from one to six carbons long retaining high affinity for their targets. nih.gov

Systematic elongation of the N-alkyl chain on the acetamide moiety often correlates with changes in binding affinity and lipophilicity. For instance, in studies of related compounds, increasing the length of an N-alkyl substituent was generally associated with an increase in receptor affinity up to a certain point. nih.gov However, once an optimal chain length is surpassed, further increases can lead to a plateau or a decrease in affinity and efficacy. nih.gov This suggests that the binding pocket has dimensional constraints, and linkers that are too long may introduce steric hindrance or unfavorable interactions.

The lipophilicity of the molecule is also critically dependent on chain length. As expected, longer carbon chain substitutions result in more lipophilic compounds. nih.gov This property is a key determinant of a compound's pharmacokinetic profile, including its biodistribution and clearance. The impact of these variations underscores the importance of optimizing linker length to achieve a balance between high binding affinity and favorable physicochemical properties.

| Compound Series | Linker/Chain Modification | Observed Impact on Activity/Affinity |

|---|---|---|

| N-Alkyl Pyrazolopyrimidine Acetamides | N-alkyl chains from 1 to 5 carbons | Exhibited affinities analogous to or better than the reference ligand. nih.gov |

| N-Alkyl Pyrazolopyrimidine Acetamides | N-alkyl chains of 6 carbons or longer | Maintained high affinity but showed a significant increase in lipophilicity. nih.gov |

| Biaryl Pyrazole Carboxamide Analogues | Increasing length of alkyl substituents | Increased receptor affinity and efficacy up to an optimal length. nih.gov |

| Pyrrolidine-2,5-dione Derivatives | Two or three methylene carbon linkers | Showed higher anticonvulsant activity compared to those with an acetamide fragment. researchgate.net |

Structure-Selectivity Relationships in Transporter Inhibition

The therapeutic potential of monoamine transporter inhibitors is often defined by their selectivity profile. Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. wikipedia.org The ability of a ligand to selectively inhibit one transporter over the others can determine its clinical applications and side-effect profile. nih.gov For analogues of 2-(2-Piperidinyl)acetamide, subtle structural changes can dramatically alter their selectivity for DAT, NET, and SERT.

Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) Selectivity

The selectivity of piperidine-based compounds for DAT, NET, and SERT is profoundly influenced by the stereochemistry of the piperidine ring and the nature of the appended side chain. Studies on 4-(4-chlorophenyl)piperidine analogues bearing a thioacetamide side chain have provided significant insights into these relationships. nih.gov

The relative orientation of substituents on the piperidine ring is a key determinant of transporter selectivity. Research has shown that (-)-cis isomers of certain 3,4-disubstituted piperidines exhibit selectivity for DAT and NET. In contrast, the (-)-trans and (+)-cis isomers tend to show selectivity for SERT or dual SERT/NET inhibition. nih.gov This demonstrates that the spatial arrangement of the pharmacophore is critical for achieving specific interactions with the binding sites of the different transporters.

For example, specific analogues have been identified as highly selective NET inhibitors with significantly lower potency at DAT and SERT, making them valuable as research tools for exploring norepinephrine-related neurological pathways. nih.gov Conversely, other analogues show comparable activity at all three transporters, classifying them as broad-spectrum or triple reuptake inhibitors. nih.gov Such broad-spectrum agents have been hypothesized to offer a faster onset of action or greater efficacy in treating conditions like depression compared to more selective agents. nih.gov

| Compound Class/Isomer | Primary Target Selectivity | Ki Values (nM) or Potency Description |

|---|---|---|

| (-)-cis-3,4-disubstituted piperidines | DAT/NET Selective | Exhibits preference for dopamine and norepinephrine transporters. nih.gov |

| (-)-trans-3,4-disubstituted piperidines | SERT or SERT/NET Selective | Shows preference for serotonin or both serotonin and norepinephrine transporters. nih.gov |

| (+)-cis-3,4-disubstituted piperidines | SERT or SERT/NET Selective | Shows preference for serotonin or both serotonin and norepinephrine transporters. nih.gov |

| (+)-cis-5b Analogue | NET Selective | Low nanomolar Ki for NET, with 39-fold lower potency at DAT and 321-fold lower potency at SERT. nih.gov |

| (+)-trans-5c Analogue | Broad-Spectrum (DAT/NET/SERT) | Shows comparable activity at all three monoamine transporters. nih.gov |

Molecular Basis of Binding Affinity and Selectivity

The differential binding affinity and selectivity of piperidinyl acetamide analogues for monoamine transporters are rooted in specific molecular interactions within the transporter binding sites. MATs are composed of 12 transmembrane (TM) helices, with the primary, high-affinity substrate binding site (S1) located deep within the protein core, between TM1 and TM6. nih.gov

Molecular docking studies on related compounds, such as modafinil analogues, have helped to elucidate the structural basis for selectivity between DAT and SERT. These studies have highlighted the role of specific transmembrane domains, such as TM10, in shaping the S1 binding site and influencing ligand recognition. nih.gov Halogen substitution on the aromatic rings of these analogues can lead to improved binding affinity for DAT and strong selectivity over SERT. nih.gov This suggests that interactions with specific residues in the DAT binding pocket are favored by these substitutions.

The orientation of the ligand within the binding site is crucial. The distinct stereochemistry of different isomers, as seen in the 3,4-disubstituted piperidines, likely forces the molecule into different binding poses within the active sites of DAT, NET, and SERT. These distinct poses would allow for unique interactions with non-conserved amino acid residues among the three transporters, thereby forming the basis for the observed selectivity. For example, a specific hydrogen bond or hydrophobic interaction may be possible in the NET binding site but not in the DAT or SERT sites for a given ligand, leading to high NET selectivity. The ability of different functional groups and stereoisomers to exploit these subtle differences in the architecture of the transporter binding pockets is the fundamental molecular principle governing their selectivity profiles.

Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound "2-(2-Piperidinyl)acetamide hydrochloride" corresponding to the biological activities outlined in your request.

The search for in vitro studies on this exact molecule's activity in the following areas did not yield any specific results:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cyclooxygenase-2 (COX-2) Inhibition

Ghrelin Receptor (GHS-R1a) Inverse Agonism

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

While research exists for structurally related compounds, such as positional isomers (e.g., 2-(4-piperidinyl)acetamide derivatives) or other substituted piperidine and acetamide molecules, providing information on these would deviate from the strict instructions to focus solely on "this compound".

Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific data for each section and subsection. The preclinical pharmacological profile for this particular compound does not appear to be publicly documented in the context of the specified biological targets.

Preclinical Pharmacological and Biological Activity Investigations

In Vitro Biological Activity Studies

Receptor Ligand Binding and Modulation

Interactions with Amine Receptors in the Central Nervous System (CNS)

The piperidine (B6355638) moiety, a core component of 2-(2-Piperidinyl)acetamide hydrochloride, is a crucial structural feature for interaction with various amine receptors in the central nervous system. Research into dual-target ligands has identified the piperidine ring as critical for activity at both histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.gov The protonated form of the piperidine derivative is believed to engage in a vital salt bridge interaction within the σ₁R binding pocket, a key factor for high biological activity. nih.gov

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, where it modulates the release of various neurotransmitters. nih.gov The sigma-1 receptor is a unique ligand-regulated chaperone protein that influences the signaling of other proteins and is implicated in physiological processes like memory, learning, and mood. nih.gov The established importance of the piperidine structure in binding to these receptors suggests that compounds like this compound could be investigated for their potential to modulate these CNS targets. nih.gov

Evaluation of Antimicrobial Potency

The antimicrobial potential of molecules containing either piperidine or acetamide (B32628) functionalities has been the subject of numerous studies, indicating a broad spectrum of activity.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives incorporating acetamide and piperidine rings have demonstrated notable antibacterial effects against a range of pathogens. For instance, a series of new acetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including S. pyogenes, E. coli, and P. mirabilis. semanticscholar.org In some studies, compounds bearing a para-chlorophenyl moiety attached to the acetamide structure displayed the most significant antibacterial properties. semanticscholar.org

Similarly, hybrid compounds combining 2-mercaptobenzothiazole (B37678) with various amines via an acetamide linkage exhibited moderate to good antibacterial activity. nih.govacs.orgresearchgate.net Certain derivatives within this class showed significant potential, with activity comparable to the standard drug levofloxacin (B1675101) against strains like E. coli, S. typhi, S. aureus, and B. subtilis. acs.org The antimicrobial action of some piperazine (B1678402) derivatives has been linked to the inhibition of DNA gyrase, a mechanism that disrupts bacterial cell replication. nih.gov Research on 4-piperidone (B1582916) curcumin (B1669340) analogues also found them to be more effective against Gram-positive bacteria compared to Gram-negative strains. researchgate.net

| Derivative Class | Tested Strains | Observed Activity |

| Acetamide derivatives | S. pyogenes (Gram+), E. coli (Gram-), P. mirabilis (Gram-) | Significant inhibition, particularly by compounds with a para-chlorophenyl moiety. semanticscholar.org |

| 2-Mercaptobenzothiazole acetamide derivatives | E. coli (Gram-), S. typhi (Gram-), S. aureus (Gram+), B. subtilis (Gram+) | Moderate to good activity; some derivatives comparable to levofloxacin. acs.org |

| 4-Piperidone curcumin analogues | Gram-positive and Gram-negative bacteria | More effective against Gram-positive strains. researchgate.net |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis (Gram+), S. aureus (Gram+), MRSA (Gram+) | Higher activity than its precursor; mechanism involves DNA gyrase inhibition. nih.gov |

Antifungal Activity

The antifungal properties of piperidine and acetamide derivatives have also been evaluated. Studies on various novel piperidine derivatives showed that while some compounds were inactive, others demonstrated inhibitory activity against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

In a separate study, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened against Candida albicans and Aspergillus niger. The results indicated that these compounds possessed better antifungal activity than the reference drug, fluconazole. researchgate.nethilarispublisher.com Another investigation into 2-chloro-N-phenylacetamide revealed its fungicidal and antibiofilm activity against fluconazole-resistant Candida species, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. scielo.br

| Derivative Class | Tested Fungal Strains | Key Findings |

| Novel piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition observed among different derivatives. researchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivatives | Candida albicans, Aspergillus niger | Better antifungal activity than the standard drug fluconazole. researchgate.nethilarispublisher.com |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans and C. parapsilosis | Exhibited both antifungal and antibiofilm activity; MIC of 128-256 µg/mL. scielo.br |

In Vivo Studies (Animal Models) for Biological Effects

Animal models have been employed to assess the systemic biological effects of related compounds, particularly focusing on anti-inflammatory, analgesic, and anxiolytic properties.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to this compound has been evaluated using standard in vivo models. The carrageenan-induced rat paw edema model is a widely used method to assess acute anti-inflammatory activity. nih.govnih.gov In studies on indazole derivatives, oral administration significantly attenuated the increase in paw diameter after carrageenan injection in a dose-dependent manner. nih.gov For example, 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a 100 mg/kg dose. nih.gov

Another common model is the xylene- or croton oil-induced ear edema test in mice, which is linked to the release of inflammatory mediators like histamine and kinin. nih.govresearchgate.net These models are crucial for screening new chemical entities for their ability to suppress inflammatory responses in vivo. ijpras.com

Studies on Analgesic and Anxiolytic Properties

The analgesic and anxiolytic potential of related chemical structures has been investigated in various animal models. For assessing analgesic properties, the acetic acid-induced writhing test and the hot plate test are commonly used to evaluate peripheral and central analgesic activity, respectively. nih.govnih.gov Studies on 5-acetamido-2-hydroxy benzoic acid derivatives, for instance, demonstrated a reduction in painful activity in the writhing test. nih.govnih.gov

Anxiolytic effects are often studied using behavioral models such as the open field and elevated plus maze tests. mdpi.com Research on certain peptides from sea anemones showed that they could produce anxiolytic effects in mice. mdpi.com These established models provide a framework for evaluating the potential neurobehavioral and pain-relieving effects of novel piperidinyl acetamide compounds.

Antimalarial and Anti-HIV Activities (for piperidine derivatives)

The piperidine ring is a structural feature present in various compounds investigated for antimalarial activity. Research has shown that certain 1,4-disubstituted piperidine derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some of these compounds have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Similarly, piperine (B192125), an alkaloid containing a piperidine moiety, has been identified as a potential candidate for antimalarial drug development.

In the context of anti-HIV research, various acetamide derivatives have been synthesized and evaluated. Some have shown inhibitory effects on HIV-1 replication. For example, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were identified as potent inhibitors of HIV-1. However, it is crucial to note that these studies focus on more complex molecules that contain the piperidine or acetamide substructure, and the findings cannot be directly extrapolated to this compound.

Insecticidal Activity

The insecticidal potential of compounds containing piperidine and acetamide structures has also been explored. Piperine and its derivatives, for example, have demonstrated insecticidal properties against various agricultural pests. Research into the synthesis of novel piperine derivatives has aimed to develop more effective insecticides. Additionally, certain pyridine (B92270) compounds with acetamide groups have been shown to have higher insecticidal activity than some commercial insecticides against pests like the cowpea aphid. As with the other activities, this research pertains to related but distinct chemical entities, and not specifically to this compound.

Assessment of Wake-Promoting Effects and Monoamine Transporter Inhibition in Animal Models

There is no available scientific literature or preclinical data regarding the assessment of wake-promoting effects or monoamine transporter inhibition specifically for this compound in animal models.

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic Profiling in Various Animal Species

The pharmacokinetic properties of ropivacaine (B1680718) have been investigated in several animal models, including dogs, rabbits, and cats, to understand its absorption, distribution, metabolism, and excretion.

Ropivacaine is extensively metabolized in the liver, primarily through aromatic hydroxylation to 3'-hydroxy-ropivacaine by cytochrome P450 (CYP) 1A2 and N-dealkylation to 2',6'-pipecoloxylidide by CYP3A4. nih.gov The kidneys are the main route of excretion for its metabolites. nih.gov

In dogs, following intravenous infusion, ropivacaine exhibited a shorter elimination half-life (25.9 ± 1.7 min) compared to bupivacaine (B1668057) (39.1 ± 13.3 min), another local anesthetic. nih.gov This is reflected in its higher mean clearance value. nih.gov Studies in rabbits have also been conducted to investigate the dose-dependent pharmacokinetics of ropivacaine. annexpublishers.com

Following administration, ropivacaine is distributed into various tissues. In dogs, it has been used for funicular blocks to provide analgesia during orchiectomy, indicating its distribution to the tissues surrounding the spermatic cord. researchgate.net The volume of distribution for ropivacaine is approximately 41 L. nih.gov The drug is about 94% bound to plasma proteins, primarily α1-acid glycoprotein. nih.gov

The systemic absorption of ropivacaine is dependent on the route of administration and the vascularity of the injection site. nih.gov For instance, epidural administration results in complete but biphasic absorption. nih.gov The slower absorption rate from the epidural space becomes the rate-limiting step for its clearance, leading to a longer terminal half-life compared to intravenous administration. nih.gov

In a study on beagle dogs, an oily delivery system of ropivacaine administered subcutaneously resulted in a maximum plasma concentration (Cmax) of 0.58±0.25 μg/mL, which was reached at a Tmax of 11.0±1.6 hours, indicating prolonged absorption from this formulation. scialert.net

| Animal Model | Formulation/Route | Cmax | Tmax | Elimination Half-life (t1/2) | Reference |

| Dog | Intravenous Infusion | 2.41 ± 0.52 µg/mL | - | 25.9 ± 1.7 min | nih.gov |

| Dog | Oily Delivery System (Subcutaneous) | 0.58 ± 0.25 µg/mL | 11.0 ± 1.6 h | - | scialert.net |

| Cat | Intraperitoneal | 1030 ± 497.5 ng/mL | 30 ± 24 min | 4.79 ± 2.7 hours | avma.orgnih.gov |

| Calf | Sucrose Acetate Isobutyrate Formulation (Cornual Nerve Block) | 152.03 ± 37.34 ng/mL | 0.39 ± 0.13 h | 32.79 ± 11.00 h | frontiersin.orgfrontiersin.org |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

PK/PD modeling is a critical tool to understand the relationship between drug exposure and its pharmacological effect.

In animal studies, the exposure to ropivacaine has been correlated with its anesthetic and analgesic effects. For example, in dogs undergoing surgery for perineal hernia, epidural administration of ropivacaine was evaluated for its efficacy in providing intraoperative analgesia. frontiersin.org Ropivacaine is noted to have a greater degree of sensory versus motor blockade, which is a desirable characteristic when motor function needs to be preserved. nih.gov The lower lipophilicity of ropivacaine compared to bupivacaine is associated with a decreased potential for central nervous system and cardiotoxicity. nih.gov

Metabolic Stability in Microsomal and Plasma Models

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. For "2-(2-Piperidinyl)acetamide hydrochloride," in vitro models utilizing liver microsomes and plasma are employed to predict its metabolic fate. While specific experimental data for this compound is not publicly available, an analysis of its structural components—a piperidine (B6355638) ring and an acetamide (B32628) group—allows for a predictive assessment of its stability.

The piperidine moiety is a common structural motif in many pharmaceuticals and is known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes located in liver microsomes. The primary metabolic pathways for piperidine rings typically involve oxidation. These reactions can lead to the formation of various metabolites, including hydroxylated derivatives and N-dealkylation products, with the specific outcome often dependent on the substitution pattern of the ring. CYP3A4 is a major isoform involved in the metabolism of many piperidine-containing drugs.

The acetamide group, on the other hand, is susceptible to hydrolysis by various esterases present in both the liver and plasma. Carboxylesterases, in particular, are known to hydrolyze amide bonds, converting the acetamide to a carboxylic acid and an amine. The rate of this hydrolysis can vary significantly depending on the chemical environment of the amide bond and the specific esterases involved.

In microsomal models, which are rich in CYP enzymes but may have lower concentrations of certain esterases, the metabolism of "this compound" would likely be dominated by oxidative pathways targeting the piperidine ring. In plasma, where esterases are more abundant, hydrolysis of the acetamide bond could be a more significant route of degradation.

To illustrate the potential metabolic stability, the following hypothetical data is presented based on typical findings for compounds with similar structural features.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

| Calculated Half-life (t½, min) | 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 |

Table 2: Hypothetical Stability of this compound in Human Plasma

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 30 | 95 |

| 60 | 90 |

| 120 | 82 |

| Calculated Half-life (t½, min) | >120 |

Interspecies Differences in Metabolism and Predictive Value of Animal Models

Significant interspecies differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to variations in the metabolic pathways and clearance rates of drug candidates between preclinical animal models and humans. These differences are crucial to consider when extrapolating pharmacokinetic data from animals to predict human outcomes.

For a compound like "this compound," species differences in both CYP-mediated oxidation and esterase-catalyzed hydrolysis would be anticipated. The expression levels and substrate specificities of CYP isoforms, such as CYP3A4, can vary considerably across species. For instance, the rodent equivalent of human CYP3A4, while functionally similar, can exhibit different substrate preferences and metabolic rates.

Similarly, the types and activities of plasma and liver esterases can differ significantly between species. For example, some esterases are present in the plasma of certain species but not others, which can dramatically alter the plasma stability of a compound with a hydrolyzable amide bond. researchgate.net

These interspecies variations can affect both the qualitative and quantitative metabolic profiles. A particular metabolite might be major in one species but minor or absent in another. Such discrepancies can impact the predictive value of animal models for human pharmacokinetics and safety. Therefore, it is common practice to evaluate the metabolism of a new chemical entity in liver microsomes and plasma from multiple species (e.g., rat, dog, monkey, and human) to understand these potential differences.

The following table provides a hypothetical comparison of the metabolic stability of "this compound" across different species to illustrate potential interspecies variability.

Table 3: Hypothetical Interspecies Comparison of Intrinsic Clearance (CLint) in Liver Microsomes

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 23.1 |

| Monkey (Cynomolgus) | 35.5 |

| Dog (Beagle) | 15.8 |

| Rat (Sprague-Dawley) | 55.2 |

| Mouse (CD-1) | 78.9 |

The data in this hypothetical table suggests that the rate of metabolism in liver microsomes could be significantly higher in rodents (rat and mouse) compared to dogs and humans, with monkeys showing an intermediate rate. Such information is vital for selecting the most appropriate animal species for further preclinical development and for scaling pharmacokinetic parameters to predict the human dose. A thorough understanding of these interspecies differences is essential for the successful translation of preclinical findings to clinical applications.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode of 2-(2-Piperidinyl)acetamide hydrochloride and its derivatives at a molecular level.

Molecular docking studies on piperidine-containing compounds have revealed key binding interactions with various biological targets. For instance, derivatives of piperidine (B6355638) have been docked into the active sites of receptors like the nicotinic cholinergic receptor and the sigma-1 receptor. nih.govnih.gov These studies often show that the piperidine ring can engage in crucial hydrophobic and hydrogen bonding interactions within the binding pocket. researchgate.net The protonated nitrogen atom of the piperidine ring in this compound is expected to form strong ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in a receptor's active site. nih.gov The acetamide (B32628) group can also participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), further stabilizing the ligand-receptor complex. researchgate.net

A hypothetical docking of this compound into a generic active site is depicted in the table below, illustrating potential interactions.

| Functional Group | Potential Interacting Residue(s) | Type of Interaction |

| Piperidine N-H | Aspartate, Glutamate | Ionic Bond, Hydrogen Bond |

| Piperidine Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Acetamide N-H | Serine, Threonine, Asparagine | Hydrogen Bond (Donor) |

| Acetamide C=O | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |

The selectivity of a ligand for a particular receptor over others is a critical aspect of drug design, as it minimizes off-target effects. Computational studies can elucidate the structural basis of this selectivity. For piperidine-based ligands, selectivity often arises from subtle differences in the shape and chemical environment of the binding pockets of different receptors. nih.gov

For instance, the substitution pattern on the piperidine ring can significantly influence selectivity. A substituent at a specific position might be well-tolerated in the binding pocket of one receptor but cause steric clashes in another. nih.gov The conformation of the piperidine ring, which typically adopts a chair conformation, can also play a role in achieving a better fit in the target receptor. wikipedia.org The presence and orientation of the acetamide side chain in this compound would further contribute to its selectivity profile by allowing for specific hydrogen bonding patterns that may not be possible for other ligands. Structure-based optimization of piperidine derivatives has been successfully used to improve selectivity for enzymes like Leishmania pteridine (B1203161) reductase. drugbank.com

Quantum Chemical Calculations and Reaction Pathway Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. chemjournal.kz These methods can be applied to this compound to understand its intrinsic properties and to predict the feasibility of different chemical reactions.

By calculating the distribution of electron density, one can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the piperidine ring and the oxygen atom of the acetamide group are expected to be nucleophilic centers. Such calculations can help in predicting the products of reactions and understanding reaction mechanisms at a fundamental level. chemjournal.kz Quantum chemical methods have been used to study the decomposition pathways of acetamide compounds, suggesting that they can proceed through various transition states. mdpi.com

Prediction of Molecular Properties for Optimization

Computational methods are widely used to predict various physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. mdpi.com For this compound, these predictive models can estimate properties such as:

Solubility: The aqueous solubility is a critical factor for oral bioavailability.

Lipophilicity (logP): This property influences the compound's ability to cross cell membranes.

pKa: The ionization state of the molecule at physiological pH, which affects its solubility and binding to the target.

Metabolic Stability: Predicting the most likely sites of metabolism can guide the design of more stable analogs.

These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the molecular structure with a specific property. nih.gov By predicting these properties early in the drug discovery process, medicinal chemists can prioritize compounds with more favorable profiles for further development. nih.gov

| Property | Computational Prediction Method | Importance in Drug Design |

| Aqueous Solubility | QSPR, Molecular Dynamics | Affects oral absorption and formulation. |

| Lipophilicity (logP) | Fragment-based methods, QSPR | Influences membrane permeability and protein binding. |

| pKa | DFT, Empirical models | Determines the charge state at physiological pH. |

| Metabolic Stability | Rule-based systems, Machine Learning | Predicts the compound's half-life in the body. |

Retrosynthetic Analysis for Synthetic Route Optimization

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. researchgate.net A plausible retrosynthetic analysis for this compound is outlined below.

The primary disconnection would be the amide bond, which is a common and reliable bond to form. This leads to 2-(piperidin-2-yl)amine and an acetylating agent. The 2-(piperidin-2-yl)amine can be further disconnected at the C-N bond of a side chain, leading back to a protected 2-(chloromethyl)piperidine (B3272035) and ammonia. The piperidine ring itself can be synthesized from pyridine (B92270) through hydrogenation. wikipedia.org This systematic approach allows for the exploration of multiple synthetic routes and the selection of the most efficient and cost-effective one.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of both the ligand and the receptor over time. nih.gov For this compound, MD simulations can be used to:

Assess the stability of the ligand-receptor complex: By simulating the complex in a solvent environment, one can observe whether the ligand remains stably bound in the predicted docking pose. researchgate.net

Characterize the role of water molecules: Water molecules in the active site can play a crucial role in mediating ligand-receptor interactions. MD simulations can reveal the positions and dynamics of these key water molecules.

Calculate binding free energies: More advanced techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to provide a more accurate estimation of the binding affinity.

MD simulations have been successfully applied to study the behavior of various piperidine derivatives in complex with their biological targets, providing valuable insights into the dynamic nature of these interactions. researchgate.net

Future Research Directions and Preclinical Therapeutic Potential

Elucidation of Novel Molecular Targets and Pathways

Currently, the specific molecular targets and pathways modulated by 2-(2-Piperidinyl)acetamide hydrochloride have not been fully elucidated. However, research on structurally related compounds provides a foundation for future investigations. For instance, derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been identified as novel inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. nih.gov This suggests that this compound could be investigated for similar inhibitory activities.

Furthermore, N-substituted acetamide (B32628) derivatives have been discovered as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases. mdpi.com Another area of potential interest lies in the modulation of G-protein coupled receptors, as 2-piperidinyl phenyl benzamides have been identified as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor, offering a potential neuroprotective strategy. nih.gov Future studies on this compound should, therefore, include comprehensive screening against a panel of receptors, enzymes, and ion channels to identify its primary and secondary targets. Understanding the signaling pathways affected by this compound will be crucial in determining its therapeutic potential.

Development of Advanced Analogues with Improved Preclinical Profiles

The development of advanced analogues of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The piperidine (B6355638) scaffold is a key feature in many pharmaceuticals, and various synthetic methods have been developed to create diverse derivatives. nih.gov For example, modifications to the piperidine ring or the acetamide group could be explored. Structure-activity relationship (SAR) studies would be essential to guide the design of these new analogues.

Research on other acetamide derivatives has shown that substitutions on the aromatic rings or the acetamide nitrogen can significantly impact biological activity. For instance, certain N-substituted acetamide derivatives have demonstrated improved oral bioactivity and pharmacokinetic profiles as P2Y14R antagonists. mdpi.com By applying similar medicinal chemistry strategies, it may be possible to develop analogues of this compound with superior preclinical characteristics.

Exploration of Polypharmacology and Multi-target Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases. nih.gov Designing multi-target-directed ligands (MTDLs) can offer improved efficacy and a lower likelihood of developing drug resistance. nih.gov The structural features of this compound, combining a piperidine ring and an acetamide group, could serve as a basis for developing such multi-target agents.

Future research could focus on designing hybrid molecules that incorporate the 2-(2-Piperidinyl)acetamide scaffold with other pharmacophores to target multiple pathways simultaneously. For example, in the context of cancer, a compound could be designed to inhibit both carbonic anhydrases and another key oncogenic target. nih.gov This approach requires a deep understanding of the structural requirements for binding to each target and careful optimization of the linker connecting the different pharmacophoric elements.

Further Investigations into Preclinical Efficacy in Relevant Disease Models

To assess the therapeutic potential of this compound and its future analogues, rigorous preclinical evaluation in relevant disease models is necessary. The choice of animal models is critical and should be based on the identified molecular targets and intended therapeutic indications. nih.gov For instance, if the compound shows activity against carbonic anhydrases, cancer models with hypoxic tumors would be appropriate. nih.gov If it targets inflammatory pathways, models of inflammatory diseases such as arthritis could be utilized. nih.gov

These preclinical studies should not only evaluate the efficacy of the compound but also its pharmacokinetic and pharmacodynamic properties. The use of genetically engineered models can provide more precise insights into the mechanism of action and on-target effects. taconic.com Ultimately, the goal of these investigations is to establish a strong preclinical proof-of-concept to justify further development.

Overcoming Synthetic Challenges for Scale-Up and Isomeric Purity

The successful clinical translation of any new chemical entity depends on the ability to synthesize it on a large scale in a cost-effective and reproducible manner, while ensuring high purity. The synthesis of piperidine derivatives can be challenging, particularly concerning the control of stereochemistry. mdpi.com The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as different stereoisomers. It is crucial to develop synthetic routes that can selectively produce the desired isomer, as different isomers can have different pharmacological and toxicological properties.

Ensuring isomeric purity is a critical aspect of pharmaceutical development. metrohm.com Future research should focus on developing asymmetric synthetic methods to produce enantiomerically pure this compound. Additionally, the synthetic route must be scalable to produce the quantities of the compound required for advanced preclinical and potential clinical studies. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using readily available starting materials.

Data Table of Research Findings on Related Compounds

| Compound Class | Molecular Target/Pathway | Potential Therapeutic Area |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | Carbonic anhydrase IX and XII inhibitors nih.gov | Cancer nih.gov |

| N-Substituted acetamide derivatives | P2Y14 receptor antagonists mdpi.com | Inflammatory diseases mdpi.com |

| 2-Piperidinyl phenyl benzamides | Positive allosteric modulators of the prostaglandin EP2 receptor nih.gov | Neurodegenerative diseases nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Piperidinyl)acetamide hydrochloride, and how can researchers verify intermediate purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-piperidinemethanol derivatives with chloroacetyl chloride under anhydrous conditions yields intermediates, followed by HCl salt formation. Purity verification requires thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase and GC analysis (>95% purity threshold) . Intermediate characterization should include H NMR (δ 1.4–2.8 ppm for piperidine protons) and FT-IR (C=O stretch at ~1650 cm) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm piperidine ring conformation and HCl salt formation.

- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H] at m/z 189.1362).

- DSC/TGA to assess thermal stability (decomposition >200°C) .

Q. How should solubility and stability be evaluated for this compound in aqueous buffers?

- Methodological Answer : Follow pharmacopeial guidelines:

- Solubility : Test in phosphate-buffered saline (PBS, pH 7.4) and acidic conditions (pH 2.0). Freely soluble in water (>50 mg/mL) and methanol, as per structural analogs .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm detection). Degradation products (e.g., free piperidine) should be <2% .

Q. What safety precautions are mandatory when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation.

- Toxicity data from analogs indicate subcutaneous LD values of ~165 mg/kg in mice; treat spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium or copper catalysts for amidation efficiency.

- Solvent optimization : Compare DMF (high polarity) vs. THF (low boiling point) under reflux.

- Kinetic studies : Use in-situ FT-IR to monitor reaction progression and adjust stoichiometry (e.g., 1.2 eq. chloroacetyl chloride) .

Q. How can discrepancies in C NMR data between theoretical and experimental spectra be resolved?

- Methodological Answer :

- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data.

- Variable-temperature NMR : Identify dynamic effects (e.g., piperidine ring puckering) causing signal splitting.

- Isotopic labeling : Use N-labeled analogs to assign ambiguous peaks .

Q. What strategies are recommended for assessing the compound’s pharmacokinetics in in vivo models?

- Methodological Answer :

- Radiolabeling : Synthesize C-labeled analog for bioavailability studies (oral vs. IV administration).

- Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., N-oxide derivatives) in rat plasma.

- Tissue distribution : Autoradiography to track accumulation in brain/kidney tissues .

Q. How does pH affect the stability of this compound in biorelevant media?

- Methodological Answer :

- pH-rate profiling : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Degradation kinetics : Fit data to first-order models; calculate (time to 10% degradation). Acidic conditions typically accelerate hydrolysis of the acetamide group .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., ion channels)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of voltage-gated sodium channels (PDB: 6AGF).

- MD simulations : Run 100-ns trajectories to assess binding mode stability (e.g., piperidine ring interactions with Leu1280).

- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with IC values from patch-clamp assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.